N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide
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Overview
Description
N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of chlorine atoms: Chlorination of the pyridine ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the carboxamide group: This step involves the reaction of the chlorinated pyridine with an amine derivative to form the carboxamide group.
Addition of the carbamoylmethoxy group: This is typically done through a nucleophilic substitution reaction using a suitable carbamoylmethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide
- N-(4-(2-bromo-3-phenylbenzyloxy)-5-chloro-2-(N,N-dimethylcarbamoylmethylcarbamoylmethoxy)benzyl)serine
Uniqueness
N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both carbamoylmethoxy and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-8-6-9(23-7-13(18)21)2-4-11(8)19-15(22)14-10(16)3-5-12(17)20-14/h2-6H,7H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWNKSGYBUMJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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